molecular formula C9H8N2O2 B12950683 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one CAS No. 88220-47-7

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one

Cat. No.: B12950683
CAS No.: 88220-47-7
M. Wt: 176.17 g/mol
InChI Key: OGDIWXKETOIENP-UHFFFAOYSA-N
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Description

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one is a chemical compound known for its unique structure and properties. This compound features a cyclohexadienone moiety linked to an imidazolidinone ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one typically involves the reaction of cyclohexadienone derivatives with imidazolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)imidazolidin-4-one apart is its unique combination of the cyclohexadienone and imidazolidinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88220-47-7

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C9H8N2O2/c12-7-4-2-1-3-6(7)9-10-5-8(13)11-9/h1-4,12H,5H2,(H,10,11,13)

InChI Key

OGDIWXKETOIENP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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